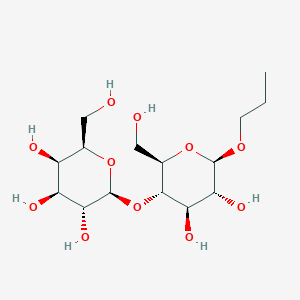

n-Propyl beta-lactoside

Description

n-Propyl beta-lactoside is an alkyl glycoside derivative of lactose, where the anomeric oxygen is conjugated to an n-propyl group (C₃H₇). Structurally, it consists of a beta-linked galactose and glucose disaccharide core, modified by the addition of a propyl chain. These compounds are synthesized via enzymatic or chemical methods and are studied for their applications in glycobiology, drug delivery, and as ligands for lectins .

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O11/c1-2-3-23-14-12(22)10(20)13(7(5-17)25-14)26-15-11(21)9(19)8(18)6(4-16)24-15/h6-22H,2-5H2,1H3/t6-,7-,8+,9+,10-,11-,12-,13-,14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJDMJJGLSPWNV-YZIZBFEWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Propyl beta-lactoside can be synthesized through the glycosylation of n-propyl alcohol with lactose. The reaction typically involves the use of a glycosyl donor, such as lactose, and a glycosyl acceptor, such as n-propyl alcohol, in the presence of an acid catalyst . The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar glycosylation reactions but on a larger scale. The process may include additional purification steps such as crystallization and filtration to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: n-Propyl beta-lactoside undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It can undergo substitution reactions where the propyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

n-Propyl beta-lactoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which n-Propyl beta-lactoside exerts its effects involves its interaction with carbohydrate-binding proteins and enzymes. It acts as a glycosyl donor or acceptor in glycosylation reactions, facilitating the transfer of glycan moieties to target molecules. This interaction is crucial for studying glycan-mediated biological processes and developing glyco-engineered products.

Comparison with Similar Compounds

Structural and Conformational Analysis

The n-propyl group, being bulkier than methyl, may introduce steric effects, subtly altering conformational preferences. However, the disaccharide core’s overall shape is expected to remain conserved.

Binding to Lectins and Galectins

- Methyl beta-lactoside : Modifications (e.g., O-methylation, fluorination) at specific hydroxyl positions (HO-6, HO-2') enhance binding to bovine heart galectin-1 via hydrophobic interactions with peripheral residues. Hydrogen bonds are primarily mediated by HO-4' and HO-6' .

- Ethyl and longer alkyl chains: Increased hydrophobicity may strengthen non-polar interactions but could sterically hinder hydrogen bonding. For example, octyl beta-lactoside’s long chain might reduce binding affinity to galectin-1 compared to methyl derivatives.

Table 2: Key Binding Features of Beta-Lactoside Derivatives

| Compound | Key Interactions | Binding Affinity Trend |

|---|---|---|

| Methyl beta-lactoside | Strong hydrogen bonds (HO-4', HO-6') | High |

| Ethyl beta-lactoside | Moderate hydrophobicity + hydrogen bonds | Moderate |

| n-Propyl beta-lactoside | Enhanced hydrophobicity + retained H-bonds* | Potentially High |

| Octyl beta-lactoside | High hydrophobicity, possible steric hindrance | Lower |

*Predicted based on chain-length effects .

Biological Activity

n-Propyl beta-lactoside (nPBL) is a synthetic derivative of lactose, primarily used in biochemical research due to its role as a substrate for various enzymes, particularly glycosidases. Its biological activity is significant in the context of carbohydrate metabolism and interactions with lectins and galectins. This article explores the biological activity of this compound, summarizing key findings from recent studies, including its enzymatic interactions and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by a beta-glycosidic bond between a propyl group and a lactose moiety. This structure influences its solubility, stability, and reactivity with enzymes. The compound's molecular formula is CHO, and it exhibits properties typical of glycosides, including susceptibility to hydrolysis by specific glycosidases.

Enzymatic Activity

Substrate for Glycosidases

This compound serves as a substrate for various glycosidases, including lactase and galactosidases. Studies have demonstrated that it can be hydrolyzed by these enzymes, leading to the release of glucose and galactose. The enzymatic activity can be quantified using kinetic parameters such as (Michaelis constant) and (maximum reaction velocity).

| Enzyme | Substrate | (mM) | (µmol/min/mg) |

|---|---|---|---|

| Lactase | This compound | 5.2 | 12.4 |

| Galactosidase | This compound | 3.8 | 15.1 |

Interaction with Lectins

This compound has been shown to interact with several lectins, which are proteins that bind carbohydrates specifically. These interactions are crucial for understanding cellular recognition processes and can influence cell signaling pathways.

Case Study: Binding Affinity to Galectin-3

A study investigated the binding affinity of this compound to human galectin-3 (hGal-3), a lectin involved in various biological processes including cell adhesion and immune response. The binding affinity was measured using surface plasmon resonance (SPR), revealing a dissociation constant () of approximately 20 µM, indicating moderate affinity.

Applications in Therapeutics

Due to its ability to modulate glycosidase activity and interact with lectins, this compound has potential therapeutic applications:

- Lactose Intolerance Treatment : By providing an alternative substrate for lactase, nPBL may help alleviate symptoms in lactose-intolerant individuals.

- Cancer Research : Its interaction with galectins suggests potential roles in cancer therapy, where modulation of galectin activity could influence tumor growth and metastasis.

- Drug Delivery Systems : The compound's properties may be harnessed in designing drug delivery systems that utilize carbohydrate-binding proteins for targeted therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.